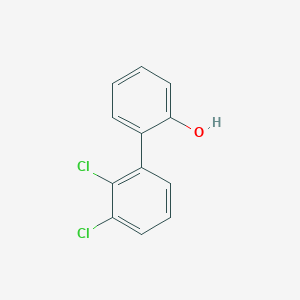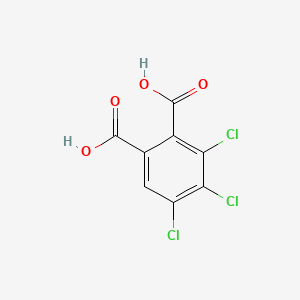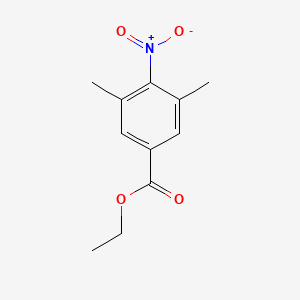
Methyl 2,6-dimethylbenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dimethylbenzoylformate (MDBF) is an organic compound belonging to the class of benzoylformates. It is a white crystalline solid with a molecular formula of C9H10O3, and a molecular weight of 174.17 g/mol. MDBF is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.
Mécanisme D'action
Methyl 2,6-dimethylbenzoylformate is an organic compound that undergoes a variety of chemical reactions. Its mechanism of action is dependent on the reaction in which it is involved. In the synthesis of indomethacin, for example, the this compound reacts with an amine in the presence of a strong base to form an imine, which is then hydrolyzed to form the desired product. In the synthesis of optical brightening agents, the this compound reacts with a variety of compounds, such as aldehydes, ketones, and alcohols, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that it may have some antifungal activity. In addition, this compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,6-dimethylbenzoylformate is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its stability, and its ease of use. Its main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
Methyl 2,6-dimethylbenzoylformate has a wide range of potential applications in the pharmaceutical and agrochemical industries. Further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its use. Additionally, further studies are needed to explore its potential as an antimicrobial agent and to investigate its potential use in the synthesis of other organic compounds. Finally, further research is needed to explore its potential as an optical brightening agent.
Méthodes De Synthèse
Methyl 2,6-dimethylbenzoylformate can be synthesized by various methods. The most common method is the reaction of 2,6-dimethylbenzoic acid with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 80-100°C. The reaction produces a mixture of this compound and 2,6-dimethylbenzamide. The product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
Methyl 2,6-dimethylbenzoylformate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals, including the anti-inflammatory drug indomethacin. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,2,3,4-tetrahydropyridine and 2-amino-2-methyl-1-propanol. In addition, this compound has been used in the synthesis of optical brightening agents, such as 4-diethyl-2,6-dimethylbenzoylformate.
Propriétés
IUPAC Name |
methyl 2-(2,6-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFMGWLLHQFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

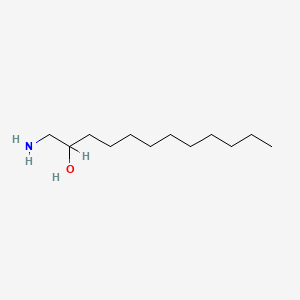

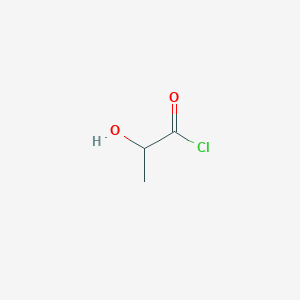
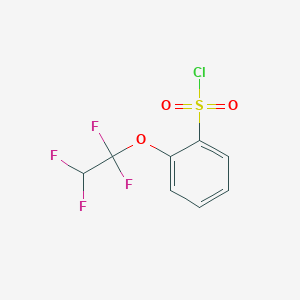
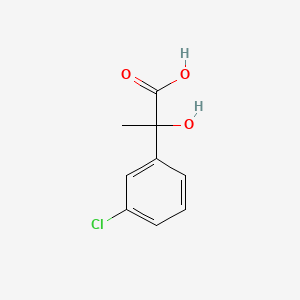

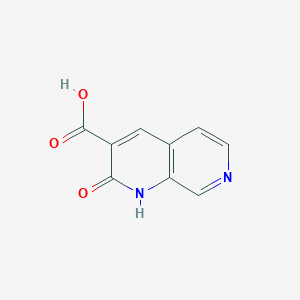
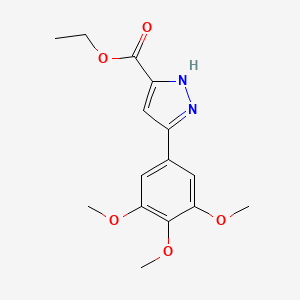
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)
